molecular formula C9H12BrNO2S B7939346 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide

5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B7939346
M. Wt: 278.17 g/mol
InChI Key: KRHGNVFFOLKHBP-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: is a synthetic organic compound characterized by the presence of a bromine atom, a methoxyethyl group, and a methylthiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide typically involves the following steps:

    Methoxyethylation: The methoxyethyl group is introduced via nucleophilic substitution reactions, often using 2-methoxyethylamine as the nucleophile.

    Carboxamidation: The final step involves the formation of the carboxamide group through the reaction of the brominated and methoxyethylated thiophene with a suitable carboxylic acid derivative, such as an acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted thiophenes

Scientific Research Applications

5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

5-Bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide: can be compared with other similar compounds, such as:

    5-Bromo-N-(2-methoxyethyl)-2-furamide: Similar structure but with a furan ring instead of a thiophene ring.

    5-Bromo-N-(2-methoxyethyl)-2,3,4-trimethylbenzamide: Contains a benzene ring with additional methyl groups.

    5-Bromo-N-(2-methoxyethyl)-2-methylbenzamide: Similar structure but with a benzene ring and a single methyl group.

The uniqueness of This compound lies in its specific combination of functional groups and the presence of the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S/c1-6-5-7(14-8(6)10)9(12)11-3-4-13-2/h5H,3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHGNVFFOLKHBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NCCOC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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